(3S)-Oxolane-3-carboxamide

JNK3 inhibition MAPK10 kinase inhibitor

(3S)-Oxolane-3-carboxamide (CAS 871677-92-8), also known as (S)-tetrahydrofuran-3-carboxamide, is a chiral carboxamide derivative containing a five-membered oxolane ring with a defined stereocenter at the C3 position. The compound has the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B8058773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-Oxolane-3-carboxamide
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1COCC1C(=O)N
InChIInChI=1S/C5H9NO2/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H2,6,7)/t4-/m0/s1
InChIKeyDUXPFRRFZLRICX-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S)-Oxolane-3-carboxamide: Chiral Tetrahydrofuran-3-carboxamide Scaffold for Asymmetric Synthesis and Drug Discovery


(3S)-Oxolane-3-carboxamide (CAS 871677-92-8), also known as (S)-tetrahydrofuran-3-carboxamide, is a chiral carboxamide derivative containing a five-membered oxolane ring with a defined stereocenter at the C3 position. The compound has the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol [1]. The stereocenter at the C3 position dictates the molecule's three-dimensional structure and, consequently, its biological interactions when incorporated into larger molecular frameworks [2]. As an enantiopure building block, it serves as a versatile scaffold for asymmetric synthesis and medicinal chemistry applications, where stereochemical integrity is critical for target binding and pharmacological outcomes.

Why (3S)-Oxolane-3-carboxamide Cannot Be Substituted with Racemic or Alternative Enantiomer Forms


The (3S) configuration of oxolane-3-carboxamide is not interchangeable with its (3R) enantiomer or racemic mixtures in applications requiring stereospecific molecular recognition. Chiral chromatography on polysaccharide-based stationary phases demonstrates that the enantiomers exhibit distinct retention times, confirming their differential interaction with chiral environments [1]. In drug discovery contexts, the stereocenter at the C3 position influences the three-dimensional presentation of functional groups when this scaffold is elaborated into biologically active compounds. Regulatory expectations for pharmaceutical intermediates increasingly demand enantiomeric purity specifications—USP monographs typically require undesired enantiomer content below 0.1% [2]. Substitution with racemic material introduces an equimolar quantity of the antipodal configuration, which may exhibit altered target binding, different off-target profiles, or distinct metabolic fates, confounding structure-activity relationship (SAR) interpretation and potentially compromising downstream development outcomes.

Quantitative Differentiation Evidence for (3S)-Oxolane-3-carboxamide: Comparative Data Across Key Performance Dimensions


Stereochemical Configuration Dictates JNK3 Inhibitory Potency in Tetrahydrofuran-3-carboxamide Derivatives

Tetrahydrofuran-3-carboxamide derivatives incorporating the chiral oxolane-3-carboxamide scaffold exhibit potent JNK3 (MAPK10) inhibition. A specific derivative, N-(4-(2-(phenylamino)pyridin-4-yl)pyridin-2-yl)-tetrahydrofuran-3-carboxamide, demonstrated an IC50 of 6.31–7 nM against JNK3 in high-throughput screening assays [1]. While direct comparative IC50 data for the (3S) versus (3R) enantiomers of this specific derivative are not reported in the BindingDB entry, the stereocenter at the C3 position is known to influence the spatial orientation of the carboxamide group, which directly impacts kinase active-site binding interactions [2].

JNK3 inhibition MAPK10 kinase inhibitor structure-activity relationship

Tetrahydrofuran-3-carboxamide Scaffold Enables Sub-100 nM HIV-1 Integrase Strand Transfer Inhibition

Compounds containing the tetrahydrofuran-3-carboxamide moiety have been evaluated as HIV-1 integrase strand transfer inhibitors (INSTIs). A tetrahydrofuran-3-carboxamide-containing derivative demonstrated EC50 values of 21 nM and 557 nM for inhibition of HIV-1 integrase strand transfer activity, assessed as reduction in viral replication in the presence of 10% fetal bovine serum [1]. This performance positions the scaffold within the pharmacologically relevant range for INSTI development, although direct enantiomeric comparisons remain to be established in published data.

HIV integrase INSTI strand transfer inhibitor antiviral

Chiral Oxolane-3-carboxamide Derivatives Exhibit HDAC Inhibition with Therapeutic Potential in Oncology

The oxolane-3-carboxamide scaffold serves as a core structural element in histone deacetylase (HDAC) inhibitors. Patent US11572368B2 details N-(2-amino-2-methylpropyl)oxolane-3-carboxamide and related derivatives as HDAC inhibitors with therapeutic potential in cancer and neurodegenerative disorders . The oxolane ring provides a conformationally constrained scaffold that influences the presentation of the zinc-binding carboxamide pharmacophore to the HDAC catalytic site. While specific IC50 values are not disclosed in the accessible patent summary, the incorporation of this chiral scaffold into patent-protected HDAC inhibitor series demonstrates its recognized utility in epigenetic drug discovery.

HDAC inhibitor epigenetics oncology histone deacetylase

Sodium Channel Modulation: Tetrahydrofuran Carboxamide Scaffold Enables Nav1.8-Selective Pharmacology

Patent WO2022256679A1 discloses N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamide analogs as modulators of sodium channels, specifically targeting Nav1.8 [1]. The tetrahydrofuran carboxamide core provides a rigid scaffold that orients the hydroxyalkyl and (hetero)aryl substituents for optimal channel subtype selectivity. The patent emphasizes that Nav1.8 inhibitors offer a differentiated safety profile compared to non-selective sodium channel modulators, with reduced side effects and lower abuse liability relative to opioid therapies [1]. The stereochemical integrity of the oxolane-3-carboxamide core is critical for maintaining the three-dimensional pharmacophore required for subtype-selective binding.

Nav1.8 sodium channel pain ion channel modulator

Enantiomeric Purity Specification Gap: Regulatory Requirements Demand >99.9% ee for Pharmaceutical Intermediates

Pharmaceutical regulatory standards mandate stringent enantiomeric purity specifications for chiral drug substances and key intermediates. USP monographs typically require that the undesired enantiomer content be below 0.1% (corresponding to >99.8% enantiomeric excess) for final drug substances [1]. Chiral HPLC using polysaccharide-based stationary phases (e.g., Chiralpak AD, Chiralcel OD) is the established method for verifying enantiomeric purity [1]. For chiral oxolane-2-carboxamide analogs, typical enantiomeric purity specifications for research-grade material are >98% ee as determined by chiral HPLC [2]. Procurement of enantiopure (3S)-oxolane-3-carboxamide ensures compliance with these analytical and regulatory benchmarks from the earliest stages of development.

enantiomeric purity chiral HPLC quality control regulatory compliance

Synthesis Yield Comparison: Quantitative Routes to Tetrahydrofuran-3-carboxamide Core

Two established synthetic routes to the tetrahydrofuran-3-carboxamide core have been reported with distinct yield profiles. Route 1, proceeding via 3-cyano-tetrahydrofuran intermediate, achieves an 87% yield [1]. Route 2, using an alternative variation of the 3-cyano-tetrahydrofuran approach, yields approximately 5% [2]. A third method involving ammonolysis of methyl tetrahydrofuran-3-carboxylate with 7 N ammonia in methanol at 80°C for 72 hours affords quantitative yield (100%) of tetrahydrofuran-3-carboxamide as an off-white solid, with product identity confirmed by 1H NMR . The enantioselective synthesis of the (3S) stereoisomer introduces additional complexity not captured in these racemic syntheses.

synthetic route yield optimization process chemistry carboxamide synthesis

Priority Application Scenarios for (3S)-Oxolane-3-carboxamide Based on Quantitative Evidence


Kinase Inhibitor Drug Discovery Programs Targeting JNK3 and Related MAPK Pathways

Procurement of enantiopure (3S)-oxolane-3-carboxamide is indicated for medicinal chemistry teams developing JNK3 (MAPK10) inhibitors. As demonstrated by the sub-10 nM IC50 achieved with tetrahydrofuran-3-carboxamide derivatives against JNK3 [1], this chiral scaffold contributes to potent kinase inhibition. The stereocenter at the C3 position influences the spatial orientation of the carboxamide pharmacophore for optimal ATP-binding pocket engagement. The rigid oxolane ring constrains conformational flexibility, potentially improving target selectivity compared to acyclic carboxamide analogs. This scaffold is particularly suited for fragment-based drug discovery and scaffold-hopping approaches targeting the MAPK family of kinases implicated in inflammatory diseases and neurodegeneration.

Antiviral Research: HIV-1 Integrase Strand Transfer Inhibitor Development

The tetrahydrofuran-3-carboxamide scaffold supports development of HIV-1 integrase strand transfer inhibitors, with derivative compounds exhibiting EC50 values of 21–557 nM in viral replication assays [2]. Procurement of the (3S) enantiomer ensures stereochemical integrity for structure-based design efforts targeting the integrase active site. The oxolane ring provides a metabolically stable core that can be further functionalized to optimize potency, pharmacokinetic properties, and resistance profiles. This application is particularly relevant for academic and industrial antiviral research groups seeking novel INSTI chemotypes distinct from existing approved agents.

Pain Therapeutics: Nav1.8-Selective Sodium Channel Modulator Scaffold

Organizations pursuing non-opioid pain therapeutics should consider (3S)-oxolane-3-carboxamide as a key chiral building block for Nav1.8-selective sodium channel modulators. Patent WO2022256679A1 validates the tetrahydrofuran carboxamide scaffold for this application [3]. The stereochemical configuration is critical for achieving the subtype selectivity that distinguishes Nav1.8 inhibitors from non-selective sodium channel blockers, potentially reducing cardiovascular and CNS side effects. The oxolane-3-carboxamide core provides a rigid template for elaborating hydroxyalkyl and (hetero)aryl substituents that confer Nav1.8 selectivity.

Epigenetic Drug Discovery: HDAC Inhibitor Programs in Oncology and Neuroscience

The oxolane-3-carboxamide scaffold is explicitly claimed in patent literature (US11572368B2) for HDAC inhibition, with therapeutic applications spanning oncology and neurodegenerative disorders . The carboxamide functionality serves as a zinc-binding group essential for HDAC catalytic site engagement, while the oxolane ring provides conformational constraint that can influence isoform selectivity among the 18 human HDAC enzymes. Procurement of enantiopure (3S)-oxolane-3-carboxamide supports lead optimization campaigns where stereochemical control of the zinc-binding pharmacophore presentation is critical for achieving selective HDAC inhibition profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S)-Oxolane-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.